

A Technical Guide to Human Neuropeptide Y (3-36): Structure, Sequence, and Signaling

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Compound of Interest				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, sequence, and signaling pathways of human Neuropeptide Y (3-36) [NPY (3-36)]. NPY (3-36) is a biologically active C-terminal fragment of the full-length 36-amino acid Neuropeptide Y (NPY). It is generated by the enzymatic cleavage of the N-terminal Tyr-Pro dipeptide from NPY by dipeptidyl peptidase-4 (DPP-4).[1][2] This modification significantly alters its receptor binding profile, making it a selective agonist for the Y2 and Y5 receptors.[3][4] This guide will delve into the molecular characteristics of human NPY (3-36), its interaction with its cognate receptors, and the experimental methodologies employed in its study.

Structure and Sequence of Human NPY (3-36)

Human Neuropeptide Y (3-36) is a 34-amino acid peptide amide.[5] The removal of the first two amino acids from the parent NPY molecule results in a peptide with distinct physiological functions.

Amino Acid Sequence

The primary structure of human NPY (3-36) is presented below in both three-letter and oneletter codes.



Representation	Sequence
Three-Letter Code	H-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala- Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala- Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln- Arg-Tyr-NH2
One-Letter Code	H- SKPDNPGEDAPAEDMARYYSALRHYINLITRQ RY-NH2

Physicochemical Properties

The fundamental physicochemical properties of human NPY (3-36) are summarized in the following table.

Property	Value	Reference
Molecular Weight	4011.48 g/mol	
Chemical Formula	C175H269N53O54S1	_
UniProt Accession No.	P01303	_

Three-Dimensional Structure

The three-dimensional structure of NPY and its fragments, including NPY (3-36), is characterized by a "PP-fold." This motif consists of a polyproline-like helix at the N-terminus and an α -helical segment in the C-terminal region, which are packed together. While the full-length NPY structure has been studied extensively, the solution structure of Peptide YY (3-36) [PYY (3-36)], a closely related peptide, has been determined by NMR and is considered to be essentially identical to that of NPY (3-36). This structure maintains the characteristic PP-fold.

Receptor Binding and Selectivity

The defining characteristic of NPY (3-36) is its altered receptor binding profile compared to the full-length NPY (1-36). NPY (1-36) binds with high affinity to both Y1 and Y2 receptors. In contrast, the truncation of the N-terminal dipeptide in NPY (3-36) results in a dramatic loss of



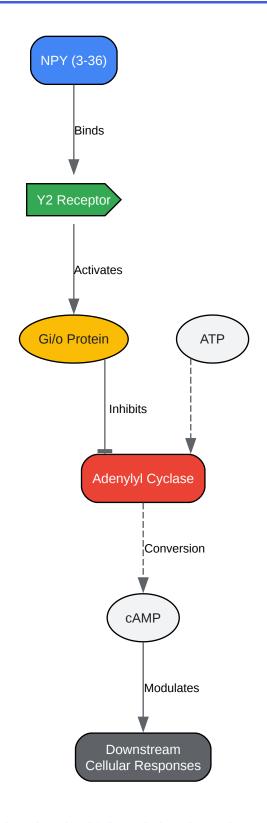
affinity for the Y1 receptor, while maintaining high affinity for the Y2 receptor, thus making it a selective Y2 receptor agonist. It also exhibits selectivity for the Y5 receptor.

Receptor Subtype	Binding Affinity (Ki)	Cell Line	Reference
Y2 Receptor	0.41 nM	CHP 234	
Y1 Receptor	$> 1 \mu\text{M}$ (no binding)	-	

Signaling Pathways

Neuropeptide Y receptors, including the Y2 receptor, are members of the G-protein coupled receptor (GPCR) superfamily. Upon binding of NPY (3-36), the Y2 receptor couples to pertussis toxin-sensitive G-proteins of the Gi/o family. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Y2 receptor has also been shown to couple to other intracellular signaling pathways, including the modulation of intracellular calcium levels.





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NPY (3-36) signaling through the Y2 receptor.

Experimental Protocols



The study of NPY (3-36) involves a range of experimental techniques, from its synthesis and purification to the characterization of its biological activity.

Peptide Synthesis and Purification

Synthetic NPY (3-36) is typically produced using solid-phase peptide synthesis (SPPS).

Protocol: Solid-Phase Peptide Synthesis of NPY (3-36)

- Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is used to generate the C-terminal amide.
- Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Coupling is typically achieved using activating agents such as HBTU/HOBt in the presence of a base like DIEA.
- Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a solution of piperidine in DMF.
- Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).
- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly used.
- Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).



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Workflow for peptide synthesis and purification.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity and selectivity of NPY (3-36) for its receptors.

Protocol: Competitive Radioligand Binding Assay

- Membrane Preparation: Cell membranes expressing the NPY receptor of interest (e.g., from transfected cell lines like HEK293 or neuroblastoma cell lines) are prepared by homogenization and centrifugation.
- Assay Buffer: A suitable binding buffer is prepared (e.g., Tris-HCl buffer containing MgCl2, protease inhibitors, and BSA).
- Incubation: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-PYY) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptide (NPY (3-36)).
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

Human Neuropeptide Y (3-36) represents a fascinating example of how post-translational modification can dramatically alter the biological activity of a peptide. Its high selectivity for the Y2 and Y5 receptors makes it a valuable tool for studying the physiological roles of these receptors and a potential starting point for the development of targeted therapeutics. This guide provides a foundational understanding of the key molecular and functional aspects of NPY (3-36) to aid researchers in their ongoing investigations.



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